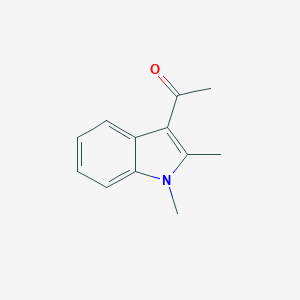

1-(1,2-dimethyl-1H-indol-3-yl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(1,2-dimethylindol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-8-12(9(2)14)10-6-4-5-7-11(10)13(8)3/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTIDNJAWGADXJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50301418 | |

| Record name | 1-(1,2-dimethyl-1H-indol-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50301418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33022-90-1 | |

| Record name | 33022-90-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143236 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(1,2-dimethyl-1H-indol-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50301418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Spectroscopic Characterization of 1-(1,2-dimethyl-1H-indol-3-yl)ethanone

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for the synthetic indole derivative, 1-(1,2-dimethyl-1H-indol-3-yl)ethanone. As a key structural motif in medicinal chemistry and materials science, the unambiguous characterization of this compound is paramount for researchers and drug development professionals. This document outlines the theoretical underpinnings and practical considerations for the acquisition and interpretation of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. While direct experimental spectra for this specific molecule are not widely available in public databases, this guide synthesizes established principles of spectroscopy with data from closely related indole analogs to present a robust, predictive analysis. All presented data should be understood as well-founded predictions intended to guide researchers in their analytical endeavors.

Introduction: The Significance of this compound

The indole scaffold is a privileged structure in drug discovery, appearing in a vast array of natural products and synthetic pharmaceuticals. The targeted functionalization of the indole ring allows for the fine-tuning of biological activity. The title compound, this compound, features key substitutions: methylation at the N-1 and C-2 positions, and an acetyl group at the C-3 position. These modifications significantly influence the molecule's electronic properties and steric profile, making precise structural confirmation essential. This guide serves as a foundational resource for scientists working with this and structurally similar molecules, providing the necessary tools for confident characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For this compound, ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.

Molecular Structure and Numbering

To facilitate the discussion of NMR data, the standard IUPAC numbering for the indole ring is used.

Caption: Molecular structure and atom numbering of this compound.

¹H NMR Spectroscopy

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts, particularly of labile protons. CDCl₃ is a common choice for general organic compounds.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

Data Acquisition:

-

Perform a standard one-pulse (zg) experiment.

-

Set the spectral width to encompass the expected proton chemical shift range (typically 0-12 ppm).

-

Ensure a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Use a relaxation delay (d1) of at least 1-2 seconds to allow for full magnetization recovery.

-

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.8 - 8.0 | d | 1H | H-4 | The acetyl group at C-3 deshields the peri-proton H-4, shifting it significantly downfield. |

| ~ 7.2 - 7.4 | m | 3H | H-5, H-6, H-7 | These aromatic protons of the benzene ring will appear as a complex multiplet in the typical aromatic region. |

| ~ 3.7 | s | 3H | N-CH₃ (C1') | The N-methyl group is a singlet and its chemical shift is characteristic for N-alkylated indoles. |

| ~ 2.6 | s | 3H | C-CH₃ (C2') | The C-2 methyl group is a singlet, deshielded by the adjacent nitrogen and the aromatic system. |

| ~ 2.5 | s | 3H | COCH₃ (C3') | The acetyl methyl group is a sharp singlet, with a chemical shift typical for methyl ketones. |

¹³C NMR Spectroscopy

Experimental Protocol: ¹³C NMR Acquisition

-

Sample and Instrument: Use the same sample and spectrometer as for the ¹H NMR experiment.

-

Data Acquisition:

-

Employ a proton-decoupled pulse program (e.g., zgpg) to simplify the spectrum to singlets for each unique carbon.

-

Set a wider spectral width (e.g., 0-220 ppm) to cover the full range of carbon chemical shifts.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

-

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 194.0 | C=O | The carbonyl carbon of the acetyl group is highly deshielded and appears significantly downfield.[1] |

| ~ 145.0 | C-2 | The presence of the methyl group and its proximity to the nitrogen atom results in a downfield shift for C-2. |

| ~ 137.0 | C-7a | A quaternary carbon at the junction of the two rings. |

| ~ 128.0 | C-3a | The other quaternary carbon at the ring junction. |

| ~ 122.0 - 124.0 | C-4, C-5, C-6 | Aromatic carbons of the benzene portion of the indole ring. |

| ~ 115.0 | C-3 | The attachment of the acetyl group influences the chemical shift of C-3. |

| ~ 109.0 | C-7 | The carbon adjacent to the nitrogen atom in the benzene ring. |

| ~ 31.0 | COCH₃ (C3') | The carbon of the acetyl methyl group. |

| ~ 30.0 | N-CH₃ (C1') | The N-methyl carbon. |

| ~ 14.0 | C-CH₃ (C2') | The C-2 methyl carbon, typically appearing in the upfield region. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule based on their vibrational frequencies.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid on the ATR crystal and apply pressure. Alternatively, a KBr pellet can be prepared.

-

Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~ 3100-3000 | Medium-Weak | Aromatic C-H stretch | Characteristic of C-H bonds on the benzene ring. |

| ~ 2950-2850 | Medium-Weak | Aliphatic C-H stretch | From the three methyl groups in the molecule. |

| ~ 1650-1630 | Strong | C=O stretch (ketone) | This will be a very intense and sharp absorption. Conjugation with the electron-rich indole ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).[2][3] |

| ~ 1600-1450 | Medium | C=C stretch (aromatic) | Vibrations of the carbon-carbon bonds within the indole ring system. |

| ~ 1360 | Strong | C-H bend (methyl) | Characteristic bending vibration of the methyl groups. |

| ~ 1250 | Strong | C-N stretch | Stretching vibration of the bond between the indole nitrogen and the methyl group.[4] |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation pattern.

Experimental Protocol: MS Data Acquisition

-

Ionization Method: Electron Ionization (EI) is a common technique that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer method that would primarily show the protonated molecular ion.

-

Analysis: A high-resolution mass spectrometer (HRMS) is recommended for determining the exact mass and elemental composition.

Predicted Mass Spectrometry Data (EI)

-

Molecular Formula: C₁₂H₁₃NO

-

Molecular Weight: 187.24 g/mol

-

Predicted [M]⁺: m/z = 187

Key Fragmentation Pathways

The fragmentation of this compound under EI conditions is expected to proceed through several characteristic pathways.

Caption: Predicted key fragmentation pathways in the EI-MS of this compound.

Interpretation of Fragments:

-

m/z = 187 ([M]⁺): The molecular ion peak, corresponding to the intact molecule.

-

m/z = 172 ([M - 15]⁺): A prominent peak resulting from the loss of a methyl radical (•CH₃) from the acetyl group (α-cleavage), which is a very common fragmentation for methyl ketones.

-

m/z = 144 ([M - 43]⁺): Loss of the entire acetyl radical (•COCH₃) to give the stable 1,2-dimethyl-1H-indol-3-yl cation. This is expected to be a major fragment.[5]

-

m/z = 116: A characteristic fragmentation of the indole ring itself involves the loss of hydrogen cyanide (HCN) from fragments like the one at m/z=144.[5]

Conclusion

The structural characterization of this compound can be confidently achieved through a combined application of NMR, IR, and MS techniques. This guide provides a detailed, predictive framework for the expected spectroscopic data based on fundamental principles and analysis of analogous structures. The predicted chemical shifts, vibrational frequencies, and fragmentation patterns serve as a reliable reference for researchers in the synthesis and application of this and related indole derivatives, ensuring scientific integrity and accelerating research and development efforts.

References

-

Kihel, A., Ahbala, M., Sdassi, H., Sir, H., Mouzdahir, A., & Bauchat, P. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. [Link]

- BenchChem. (2025).

-

Li, D., et al. (2017). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Marine Drugs, 15(4), 93. [Link]

-

Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 377-402. [Link]

-

Sun, H., Ehlhardt, W. J., Kulanthaivel, P., & Yost, G. S. (2007). Dehydrogenation of Indoline by Cytochrome P450 Enzymes: A Novel "Aromatase" Process. Drug Metabolism and Disposition, 35(12), 2159-2166. [Link]

-

Shvedov, V. I., Vasil'eva, V. K., & Grinev, A. N. (1975). 13 C NMR spectra of some indole derivatives. Chemistry of Heterocyclic Compounds, 11(9), 1068-1070. [Link]

-

Kihel, A., Ahbala, M., Sdassi, H., Sir, H., Mouzdahir, A., & Bauchat, P. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. [Link]

-

H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025). YouTube. [Link]

-

Wang, S., et al. (2023). Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'. Molecules, 28(24), 8092. [Link]

-

Sharma, P., & Kumar, A. (2012). Synthesis, Characterization and Pharmacological Evaluation of Some Novel 3-indole Derivatives. Der Pharma Chemica, 4(5), 1898-1907. [Link]

-

Smith, B. C. (2017). The Carbonyl Group, Part I: Introduction. Spectroscopy, 32(9), 14-21. [Link]

-

LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

Millich, F., & Becker, E. I. (1959). Synthesis and Infrared Spectra of Some Indole Compounds. The Journal of Organic Chemistry, 24(2), 200-204. [Link]

Sources

An In-Depth Technical Guide to 1-(1,2-dimethyl-1H-indol-3-yl)ethanone: Known Synonyms and Analogs

Abstract

This technical guide provides a comprehensive overview of 1-(1,2-dimethyl-1H-indol-3-yl)ethanone, a substituted indole derivative. The document details its nomenclature and known synonyms, offering clarity for researchers and chemists. The core of this guide focuses on the structural analogs of this compound, categorized by modifications to the indole scaffold. It explores the synthesis, properties, and potential applications of these related molecules, particularly within the realm of medicinal chemistry. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this chemical entity and its derivatives.

Introduction to the Core Compound

The indole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] this compound, also known as 3-acetyl-1,2-dimethylindole, is a specific derivative of this important heterocyclic system. Its structure features a bicyclic indole core with methyl groups at the N1 and C2 positions and an acetyl group at the C3 position. These substitutions significantly influence the molecule's electronic properties and steric profile, making it a valuable starting point for chemical synthesis and drug discovery programs.

Nomenclature and Synonyms

To ensure clarity in scientific communication, it is essential to recognize the various names used to identify the core compound.

Systematic IUPAC Name: this compound

Common Synonyms:

-

3-Acetyl-1,2-dimethylindole

-

Methyl (1,2-dimethyl-1H-indol-3-yl) ketone

CAS Registry Number: 20739-49-7

This guide will primarily use the IUPAC name or the common synonym "3-acetyl-1,2-dimethylindole" for consistency.

Structural Analogs: A Landscape of Chemical Diversity

The true potential of a core scaffold like 3-acetyl-1,2-dimethylindole lies in its capacity for modification to generate analogs with diverse properties. These analogs can be systematically categorized based on the site of structural alteration.

Analogs Lacking N1-Methylation (3-Acetyl-2-methylindoles)

A primary analog class involves the removal of the methyl group at the N1 position. The resulting scaffold, 3-acetyl-2-methylindole, allows for the introduction of various substituents on the indole nitrogen. This position is a key handle for modulating properties such as solubility, metabolic stability, and receptor-binding interactions.

Analogs Lacking C2-Methylation (3-Acetyl-1-methylindoles)

Another important class of analogs is derived from the 3-acetyl-1-methylindole scaffold, where the C2 position is unsubstituted.[2][3][4] This modification can impact the planarity and electronic nature of the indole ring system.

Analogs with Alternative N1-Substituents

Starting from the 3-acetyl-2-methylindole core, a wide array of analogs can be synthesized by introducing different groups at the N1 position. These can range from simple alkyl chains to more complex aryl or heterocyclic moieties. Such modifications are often crucial for tuning the pharmacological profile of the molecule.

Modifications of the 3-Acetyl Group

The acetyl group at the C3 position is a versatile point for derivatization. It can be:

-

Reduced to an ethyl group.

-

Oxidized to a carboxylic acid.

-

Extended to form longer acyl chains.

-

Transformed into more complex functionalities like oximes or hydrazones.[5][6][7]

These changes can profoundly affect the compound's ability to act as a hydrogen bond donor or acceptor, which is critical for biological activity.

Ring-Substituted Analogs

Introducing substituents on the benzene portion of the indole ring (positions 4, 5, 6, and 7) creates another dimension of chemical diversity. Halogens, nitro groups, and methoxy groups are common substituents that can alter the molecule's lipophilicity and electronic distribution. For example, the introduction of a fluorine atom at the 5-position is a common strategy in drug design to enhance metabolic stability and binding affinity.[8]

Bioisosteric Replacements of the Indole Core

In advanced drug design, the indole core itself can be replaced with other bicyclic heteroaromatic systems that mimic its size, shape, and electronic properties. Examples of such bioisosteres include indazoles and benzimidazoles.[9][10][11]

Visualization of Analog Scaffolds

The following diagram illustrates the core structure of this compound and highlights the key positions for analog development discussed above.

Caption: Key sites for analog development on the indole scaffold.

Synthetic Methodologies

The synthesis of 3-acetylindoles is well-established in organic chemistry. A common and versatile method is the Friedel-Crafts acylation of an appropriately substituted indole.

Representative Synthetic Protocol: Friedel-Crafts Acylation of 1,2-dimethylindole

This protocol describes a general procedure for the synthesis of the parent compound, this compound.

Objective: To synthesize 3-acetyl-1,2-dimethylindole via Friedel-Crafts acylation.

Materials:

-

1,2-dimethylindole

-

Acetic anhydride

-

Phosphoric acid

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,2-dimethylindole in dichloromethane.

-

Reagent Addition: Cool the solution in an ice bath. Slowly add phosphoric acid, followed by the dropwise addition of acetic anhydride.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by carefully adding saturated sodium bicarbonate solution until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualization of Synthetic Workflow

Caption: Workflow for the synthesis of the title compound.

Physicochemical and Biological Properties

While specific data for this compound is not extensively published in the public domain, the properties of its analogs are of significant interest.

Physicochemical Data Comparison

The following table summarizes key physicochemical properties of the core compound and some of its primary analogs. This data is crucial for understanding their behavior in biological systems.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP (Predicted) |

| This compound | C₁₂H₁₃NO | 187.24 | 2.4 |

| 1-(1H-indol-3-yl)ethanone (3-Acetylindole) | C₁₀H₉NO | 159.18 | 2.1[12] |

| 1-(1-methyl-1H-indol-3-yl)ethanone | C₁₁H₁₁NO | 173.21 | 1.9[2][3] |

| 1-(1H-indol-1-yl)ethanone (N-Acetylindole) | C₁₀H₉NO | 159.18 | 2.6[13] |

Known and Potential Biological Activities

The indole scaffold and its 3-acetyl derivatives are associated with a broad range of biological activities.[1] Research into analogs has revealed potential applications in several therapeutic areas:

-

Anticancer Agents: Many indole derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[7] For instance, certain indole-based compounds act as tyrosine kinase inhibitors, a key target in cancer therapy.[8]

-

Anti-inflammatory Agents: Some indole analogs have shown promise as anti-inflammatory agents by scavenging free radicals and inhibiting the production of inflammatory mediators like nitric oxide.[6]

-

Bromodomain Inhibitors: Derivatives of 1-(1H-indol-1-yl)ethanone have been identified as inhibitors of CBP/EP300 bromodomains, which are epigenetic targets being explored for the treatment of cancers like castration-resistant prostate cancer.[14]

The diverse biological activities of these analogs underscore the importance of this compound as a foundational structure for further drug discovery efforts.

Conclusion

This compound is a valuable chemical entity that serves as a gateway to a vast chemical space of indole analogs. Understanding its nomenclature, synthetic routes, and the structural diversity of its derivatives is crucial for researchers in organic synthesis and medicinal chemistry. The exploration of its analogs continues to yield compounds with significant potential in various therapeutic areas, highlighting the enduring importance of the indole scaffold in drug development.

References

-

J&K Scientific LLC. (n.d.). 3-Acetyl-1-methylindole. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11319, Ethanone, 1-(1H-indol-1-yl)-. Retrieved from [Link]

-

Xiang, Q., et al. (2018). Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer. European Journal of Medicinal Chemistry, 147, 238-252. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). One-pot Synthesis of 1-Alkyl-1H-indazoles from 1,1-Dialkylhydrazones via Aryne Annulation Supporting Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12802, 3-Acetylindole. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 644629, 1-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone. Retrieved from [Link]

-

Metwally, M. A., Shaaban, S., Abdel-Wahab, B. F., & El-Hiti, G. A. (2009). 3-Acetylindoles: Synthesis, Reactions and Biological Activities. Current Organic Chemistry, 13(14), 1475-1496. Retrieved from [Link]

-

ChemBK. (2024). 1-(1H-INDAZOL-3-YL)ETHANONE. Retrieved from [Link]

- Google Patents. (n.d.). CN103121887A - Preparation method of 1,3-indandione compounds.

-

Yilanci, O., et al. (2021). Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. Molecules, 26(22), 6883. Retrieved from [Link]

-

Adhikary, S., et al. (2016). Biological activity of a small molecule indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), in chronic inflammation. Cytokine, 77, 12-23. Retrieved from [Link]

-

Kumar, D., et al. (2022). Multicomponent synthesis of 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives. RSC Advances, 12(45), 29506-29511. Retrieved from [Link]

-

Sun, L., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic Acid (2-diethylaminoethyl)amide, a Novel Tyrosine Kinase Inhibitor Targeting Vascular Endothelial and Platelet-Derived Growth Factor Receptor Tyrosine Kinase. Journal of Medicinal Chemistry, 46(7), 1116-9. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(3-Amino-1H-inden-2-yl)ethanone. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12602882, 1-(Piperazin-1-yl)ethanone hydrochloride. Retrieved from [Link]

-

EU Pollinator Hub. (n.d.). 1-(1H-benzimidazole-2-yl)ethanone. Retrieved from [Link]

-

de Oliveira, C. S., et al. (2016). Synthesis and evaluation of the biological activity of N′-[2-oxo-1,2 dihydro-3H-indol-3-ylidene] benzohydrazides as potential anticancer agents. RSC Advances, 6(65), 60089-60098. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 3-Acetyl-1-methylindole | 19012-02-3 [sigmaaldrich.com]

- 3. jk-sci.com [jk-sci.com]

- 4. 3-Acetyl-1-methylindole | CymitQuimica [cymitquimica.com]

- 5. mdpi.com [mdpi.com]

- 6. Biological activity of a small molecule indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), in chronic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. chembk.com [chembk.com]

- 11. 1-(1H-benzimidazole-2-yl)ethanone | List view | EU Pollinator Hub [app.pollinatorhub.eu]

- 12. 3-Acetylindole | C10H9NO | CID 12802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Ethanone, 1-(1H-indol-1-yl)- | C10H9NO | CID 68470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Research of 1-(1,2-dimethyl-1H-indol-3-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Foreword

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds. Among the diverse family of indole derivatives, 1-(1,2-dimethyl-1H-indol-3-yl)ethanone stands out as a key synthetic intermediate and a subject of interest for its potential pharmacological applications. This technical guide provides a comprehensive review of the literature, focusing on the synthesis, characterization, and known biological context of this specific molecule. It is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics.

Introduction to this compound

This compound, also known as 3-acetyl-1,2-dimethylindole, is a derivative of the indole heterocyclic system. Its structure is characterized by an acetyl group at the C3 position and methyl groups at the N1 and C2 positions of the indole ring. This substitution pattern influences the molecule's electronic properties and steric hindrance, which in turn dictates its reactivity and potential interactions with biological targets.

Molecular and Chemical Properties:

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₃NO | [1] |

| Molecular Weight | 187.24 g/mol | [1] |

| InChI Key | RTIDNJAWGADXJK-UHFFFAOYSA-N | [1] |

Synthetic Pathways and Methodologies

The primary and most efficient method for the synthesis of this compound is the Friedel-Crafts acylation of 1,2-dimethylindole. This electrophilic aromatic substitution reaction introduces an acetyl group onto the electron-rich indole nucleus, predominantly at the C3 position.[2]

Friedel-Crafts Acylation: The Core Synthesis

The Friedel-Crafts acylation of indoles is a fundamental transformation in organic synthesis.[3] The reaction typically involves the use of an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.[4] The catalyst activates the acylating agent, generating a highly electrophilic acylium ion that is then attacked by the nucleophilic indole ring.[2]

Figure 1: General workflow for the Friedel-Crafts acylation of 1,2-dimethylindole.

A study on the regioselective Friedel-Crafts C-acylation of pyrroles and indoles demonstrated that the acylation of 1,2-dimethylindole proceeds smoothly, resulting in an 88% isolated yield of this compound.

Experimental Protocol: Friedel-Crafts Acylation of 1,2-Dimethylindole

The following is a generalized protocol based on standard Friedel-Crafts acylation procedures for indoles:

Materials:

-

1,2-Dimethylindole

-

Acetyl chloride or Acetic anhydride

-

Anhydrous Aluminum chloride (AlCl₃) or another suitable Lewis acid

-

Anhydrous Dichloromethane (DCM) or other appropriate solvent

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

To a solution of 1,2-dimethylindole (1.0 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C, add anhydrous aluminum chloride (1.2 mmol) portion-wise.

-

Stir the resulting suspension at 0 °C for 15-20 minutes.

-

Add acetyl chloride (1.1 mmol) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring it into a mixture of ice and 1 M HCl.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 15 mL).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Spectroscopic Characterization

A 1H NMR spectrum of a more complex derivative, ethanone, 1-(1,2-dimethyl-1H-indol-3-yl)-2-[[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio]-, is available and can offer some insight into the expected chemical shifts for the protons of the 1,2-dimethyl-1H-indol-3-yl-ethanone core.[5]

Expected Spectroscopic Data (based on analogous structures):

-

¹H NMR: The spectrum would be expected to show singlets for the N-methyl and C2-methyl protons, a singlet for the acetyl methyl protons, and multiplets in the aromatic region corresponding to the protons on the benzene ring of the indole nucleus.

-

¹³C NMR: The spectrum would display signals for the methyl carbons, the acetyl carbonyl carbon, and the carbons of the indole ring system.

-

IR Spectroscopy: A strong absorption band corresponding to the C=O stretching vibration of the ketone is expected in the region of 1650-1700 cm⁻¹.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (187.24 g/mol ).

Biological and Medicinal Chemistry Context

Indole alkaloids and their derivatives are renowned for their diverse and potent biological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and antioxidant properties.[6] 3-Acetylindole, a closely related compound, serves as a crucial starting material for the synthesis of numerous bioactive natural products.[6]

Derivatives of 3-acetylindole have been synthesized and evaluated for their anti-inflammatory and antimicrobial activities.[7][8] While specific studies on the biological profile of this compound are not prevalent in the reviewed literature, its structural similarity to other active indole derivatives suggests its potential as a scaffold for the development of new therapeutic agents. The presence of the acetyl group at the C3 position provides a handle for further chemical modification and the generation of diverse compound libraries for biological screening.

Applications in Materials Science

The electron-rich nature of the indole ring makes it an attractive component in the design of organic electronic materials.[9] Indole derivatives have been investigated for their applications in organic field-effect transistors (OFETs), solar cells, and organic light-emitting diodes (OLEDs).[9] The ability of the indole moiety to participate in π-π stacking is crucial for efficient charge transport in these materials. While specific applications of this compound in materials science have not been detailed in the available literature, its synthesis provides a foundational step towards more complex, functionalized indole-based materials.

Conclusion and Future Directions

This compound is a readily accessible indole derivative, primarily synthesized via Friedel-Crafts acylation. While its direct biological activities and material applications are not yet extensively documented, its role as a synthetic intermediate is of significant value. The structural features of this molecule, particularly the acetyl group at the reactive C3 position, offer a versatile platform for further chemical exploration.

Future research should focus on a comprehensive evaluation of the biological profile of this compound and its derivatives. Screening against a panel of disease-relevant targets could uncover novel pharmacological activities. Furthermore, the systematic modification of this scaffold could lead to the development of new organic materials with tailored electronic and photophysical properties. A thorough spectroscopic characterization of the title compound is also warranted to provide a complete and reliable reference for future synthetic and analytical work.

References

-

The Pharma Innovation. (2020, September 5). Synthesis, characterization and evaluation of 3- acetylindole derivatives evaluating as potential anti- inflammatory agent. The Pharma Innovation Journal. [Link]

-

SpectraBase. 2-[[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio]- - Optional[1H NMR] - Spectrum. [Link]

-

PubMed. (n.d.). 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds. [Link]

-

Advancements in Organic Electronics: The Role of Indole Derivatives. (n.d.). Pharmaffiliates. [Link]

-

University of California, Los Angeles. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. [Link]

-

Semantic Scholar. (n.d.). FRIEDEL-CRAFTS ACYLATION. [Link]

-

ResearchGate. (2025, November 30). 3-Acetylindoles: Synthesis, Reactions and Biological Activities | Request PDF. [Link]

-

ResearchGate. (2018, February 9). Synthesis, characterization and biological evaluation of 3-acetylindole derivatives as anti-microbial and antioxidant agents. [Link]

-

University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation. [Link]

-

ResearchGate. (n.d.). 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds. [Link]

-

International Journal of Chemical Studies. (2019, February 15). 3-Substituted indole: A review. [Link]

-

PubChem. (n.d.). 3-Acetylindole. [Link]

-

PubMed. (2010). Spectroscopic characterization studies of 1-methyl indole with benzene derivatives. [Link]

-

ResearchGate. (n.d.). Synthesis of 3-Acetyl indole from 1,3- diacetylindole Step 2: Bromination of 3-acetyl indole. [Link]

-

PubMed Central. (2022, January 10). Chemoselective N-acylation of indoles using thioesters as acyl source. [Link]

-

ResearchGate. (2025, August 9). (PDF) Studies on Acetylation of Indoles. [Link]

-

RSC Publishing. (2025, September 25). Recent advances in the synthesis of indoles and their applications. [Link]

-

PubMed Central. (n.d.). Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. [Link]

-

Jetir.org. (n.d.). Synthesis, Characterization and Spectroscopic Technique Analysis of 3-[3-(1H-Indol-3-yl)Acryloyl]-4-Hydroxy-6-Methyl-2H-Pyran-2-one and their metal complexes. [Link]

-

National Institutes of Health. (n.d.). Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole. [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Friedel–Crafts Acylation [sigmaaldrich.com]

- 4. websites.umich.edu [websites.umich.edu]

- 5. spectrabase.com [spectrabase.com]

- 6. 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. thepharmajournal.com [thepharmajournal.com]

- 8. researchgate.net [researchgate.net]

- 9. nbinno.com [nbinno.com]

InChI key and canonical SMILES of 1-(1,2-dimethyl-1H-indol-3-yl)ethanone

An In-Depth Technical Guide to 1-(1,2-dimethyl-1H-indol-3-yl)ethanone: Structure, Synthesis, and Therapeutic Potential

Introduction

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and versatile substitution patterns allow it to interact with a wide range of biological targets. Within this important class of heterocycles, this compound emerges as a significant synthetic intermediate and a key pharmacophore in the exploration of novel therapeutics. This guide provides a comprehensive technical overview of this compound, detailing its fundamental chemical identifiers, outlining a robust synthetic and characterization workflow, and exploring its application in the context of modern drug discovery, particularly in oncology.

Core Chemical Identity and Properties

Precise identification of a chemical entity is paramount for reproducibility in research and development. The unambiguous identifiers for this compound, based on internationally recognized standards, are crucial for database searches, regulatory submissions, and procurement.

Standardized Identifiers

The International Chemical Identifier (InChI) and its condensed, fixed-length InChIKey provide a unique digital signature for the molecule, independent of the naming convention used.[3] The Simplified Molecular-Input Line-Entry System (SMILES) offers a machine-readable line notation.

| Identifier | Value | Source |

| InChIKey | RTIDNJAWGADXJK-UHFFFAOYSA-N | [4] |

| Canonical SMILES | CC1=C(C(=O)C)C2=CC=CC=C2N1C | N/A |

| InChI | InChI=1S/C12H13NO/c1-8-12(9(2)14)10-6-4-5-7-11(10)13(8)3/h4-7H,1-3H3 | [4] |

| CAS Number | 33022-90-1 | [4] |

Physicochemical Properties

These properties are fundamental to understanding the compound's behavior in both chemical reactions and biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃NO | [4] |

| Molecular Weight | 187.24 g/mol | [4] |

| Exact Mass | 187.099714 g/mol | N/A |

Synthesis and Structural Elucidation Workflow

The preparation of this compound can be reliably achieved through electrophilic substitution on the 1,2-dimethylindole precursor. The following section details a validated laboratory-scale protocol, emphasizing the rationale behind procedural choices and the analytical methods required for unequivocal structural confirmation.

Proposed Synthetic Protocol: Friedel-Crafts Acylation

The most direct route is the Friedel-Crafts acylation of 1,2-dimethylindole. The indole ring, particularly the C3 position, is highly electron-rich and susceptible to electrophilic attack. This protocol uses acetic anhydride as the acylating agent and a Lewis acid catalyst to generate the reactive acylium ion.

Experimental Protocol:

-

Reactor Setup: To a dry, 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1,2-dimethylindole (10.0 g, 68.9 mmol) and anhydrous dichloromethane (100 mL).

-

Inert Atmosphere: Purge the system with dry nitrogen gas and maintain a positive pressure throughout the reaction. This is critical to prevent the hydrolysis of the Lewis acid catalyst.

-

Catalyst Addition: Cool the solution to 0°C using an ice bath. Cautiously add anhydrous aluminum chloride (AlCl₃) (10.1 g, 75.8 mmol) portion-wise, ensuring the internal temperature does not exceed 5°C. The formation of a Lewis acid-base complex with the substrate is an exothermic process that requires careful management.

-

Acylation: While maintaining the temperature at 0°C, add acetic anhydride (7.7 mL, 82.7 mmol) dropwise from the dropping funnel over 30 minutes.

-

Reaction Monitoring: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexane:ethyl acetate mobile phase until the starting material is consumed.

-

Workup and Quenching: Cool the reaction mixture back to 0°C and slowly quench by the dropwise addition of 1M hydrochloric acid (50 mL). This step hydrolyzes the aluminum complexes and neutralizes the catalyst.

-

Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL), then dry over anhydrous sodium sulfate.

-

Isolation: Remove the solvent under reduced pressure. Purify the resulting crude solid by recrystallization from ethanol to yield the title compound as a crystalline solid.

Caption: Analytical workflow for the structural confirmation of the synthesized compound.

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals: δ 7.8-7.2 (m, 4H, aromatic protons), δ 3.7 (s, 3H, N-CH₃), δ 2.6 (s, 3H, C2-CH₃), δ 2.5 (s, 3H, COCH₃). The singlet nature of the methyl groups is a key diagnostic feature.

-

¹³C NMR (100 MHz, CDCl₃): Expected peaks would include: δ ~195 (C=O), δ ~137 (aromatic C), δ ~130-120 (aromatic CH), δ ~30 (N-CH₃), δ ~28 (COCH₃), δ ~12 (C2-CH₃).

-

High-Resolution Mass Spectrometry (HRMS-ESI): This analysis provides the most accurate mass measurement. The calculated m/z for [M+H]⁺ is 188.1070, which should be observed within a 5 ppm error margin, confirming the molecular formula C₁₂H₁₄NO⁺.

-

Infrared (IR) Spectroscopy (ATR): A strong absorption band is expected in the region of 1660-1680 cm⁻¹, which is characteristic of an aryl ketone carbonyl (C=O) stretch.

Application in Drug Discovery: Targeting Bromodomains

Derivatives of 1-(1H-indol-1-yl)ethanone have been identified as potent and selective inhibitors of the CREB-binding protein (CBP) and p300 bromodomains. [5]These proteins are epigenetic readers that play a crucial role in gene transcription regulation and are implicated in the progression of various diseases, including castration-resistant prostate cancer.

The this compound scaffold serves as a valuable starting point for structure-activity relationship (SAR) studies. The acetyl group at the C3 position acts as a key hydrogen bond acceptor, interacting with conserved residues within the bromodomain's acetyl-lysine binding pocket. The dimethylated indole core provides a rigid platform for orienting substituents and can be further modified to enhance potency, selectivity, and pharmacokinetic properties. The development of inhibitors based on this scaffold, such as compound 32h mentioned in related literature, has shown IC₅₀ values in the nanomolar range, demonstrating the therapeutic potential of this chemical class. [5]

Conclusion

This compound is a well-defined chemical entity with significant practical value. Its synthesis is straightforward using established organic chemistry principles, and its structure can be rigorously confirmed through standard analytical techniques. As a molecular scaffold, it has proven to be a fertile ground for the development of potent epigenetic modulators, highlighting its importance for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics. The foundational data and protocols presented in this guide serve as a reliable resource for enabling further innovation in this promising area of medicinal chemistry.

References

-

1-(1H-INDAZOL-3-YL)ETHANONE - ChemBK. ChemBK. Available from: [Link]

-

2-[[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio]- - Optional[1H NMR] - Spectrum - SpectraBase. SpectraBase. Available from: [Link]

-

InChIKey - PubChem. National Center for Biotechnology Information. Available from: [Link]

-

Xiang, Q. et al. Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer. European Journal of Medicinal Chemistry. 2018;147:238-252. Available from: [Link]

-

InChI=1/C11H22O/c1-5-7-9(3)11(12)10(4)8-6-2/h9-10H,5-8H2,1-4H - PubChem. National Center for Biotechnology Information. Available from: [Link]

-

1-(2,3-dimethyl-2H-1,3-thiazol-1-ium-1-yl)ethanone | C7H12NOS+ - PubChem. National Center for Biotechnology Information. Available from: [Link]

-

One-pot Synthesis of 1-Alkyl-1H-indazoles from 1,1-Dialkylhydrazones via Aryne Annulation Supporting Information. The Royal Society of Chemistry. Available from: [Link]

- CN103121887A - Preparation method of 1,3-indandione compounds - Google Patents. Google Patents.

-

Ethanone, 1-(1,3-dimethyl-1H-indol-2-yl)-. NIST Chemistry WebBook. Available from: [Link]

-

Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. MDPI. Available from: [Link]

-

Synthesis and evaluation of the biological activity of N′-[2-oxo-1,2 dihydro-3H-indol-3-ylidene] benzohydrazides as potential anticancer agents. ResearchGate. Available from: [Link]

-

Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. Available from: [Link]

-

Multicomponent synthesis of 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives. PubMed. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. InChIKey - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety, Handling, and Storage of 1-(1,2-dimethyl-1H-indol-3-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(1,2-dimethyl-1H-indol-3-yl)ethanone is a synthetic organic compound featuring a dimethylated indole core with an ethanone substituent. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds and pharmaceuticals.[1] As research and development involving novel indole derivatives like this one continues, a thorough understanding of their safe handling, storage, and disposal is paramount to ensure the well-being of laboratory personnel and to maintain experimental integrity.

This guide provides a comprehensive overview of the essential safety protocols for this compound. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the known hazards of the indole and ketone chemical classes, as well as data from structurally similar compounds. It is imperative that this compound be treated as potentially hazardous and handled with the utmost care.

Hazard Identification and Risk Assessment

-

Indole Derivatives : Indole and its derivatives can be harmful if swallowed or in contact with skin, and may cause skin and eye irritation.[2] Some indole compounds have also been shown to cause respiratory irritation.[3]

-

Ketones : This class of chemicals can cause dizziness and headaches upon inhalation.[4] Direct contact with the skin should be avoided to prevent potential irritation.[4]

Based on a structurally similar compound, 1-(1,2-Dimethyl-1H-imidazol-4-yl)ethanone, we can infer the following potential hazards for this compound:

A thorough risk assessment should be conducted before any handling of this compound, considering the quantities being used, the experimental procedures, and the potential for exposure.

Safe Handling Procedures

Adherence to strict safe handling protocols is crucial to minimize the risk of exposure.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure.[6]

-

Eye and Face Protection : Chemical safety goggles and a face shield should be worn to protect against potential splashes.[6]

-

Hand Protection : Chemically resistant gloves are mandatory. Nitrile gloves offer good protection against many solvents and bases, but their compatibility with this specific compound should be verified.[7] Always inspect gloves for any signs of degradation before use and dispose of them properly after handling.

-

Body Protection : A laboratory coat must be worn at all times. For procedures with a higher risk of splashing, a chemically resistant apron is recommended.[8]

-

Footwear : Closed-toe shoes are required in any laboratory setting where chemicals are handled.[8]

Engineering Controls

-

Ventilation : All handling of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of any dust or vapors.[9]

General Hygiene Practices

-

Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[5]

-

Do not eat, drink, or smoke in areas where this chemical is handled or stored.[10]

-

Avoid the formation of dust and aerosols.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.[11]

First Aid Measures

-

Inhalation : Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]

-

Skin Contact : Remove all contaminated clothing. Immediately flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[12]

-

Eye Contact : Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[5]

-

Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Spill and Leak Procedures

-

Minor Spills : For small spills, ensure the area is well-ventilated and wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand, or commercial absorbent).[13] Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[14] Clean the spill area with soap and water.

-

Major Spills : Evacuate the area immediately.[11] Notify your institution's environmental health and safety (EHS) department and follow their established emergency protocols.[15] Prevent the spill from entering drains or waterways.[14]

Storage and Disposal

Proper storage and disposal are essential for maintaining a safe laboratory environment and ensuring environmental protection.

Storage

-

Store this compound in a tightly sealed, properly labeled container.[9]

-

Keep the container in a cool, dry, and well-ventilated area.[9]

-

Store away from incompatible materials such as strong oxidizing agents.

Disposal

-

All waste containing this compound, including empty containers and contaminated materials, must be treated as hazardous waste.[16]

-

Dispose of this chemical waste in accordance with all applicable local, state, and federal regulations.[3] Do not dispose of it down the drain or in the regular trash.[16]

-

Contact your institution's EHS department for guidance on proper hazardous waste disposal procedures.

Summary of Safety Information

| Aspect | Guideline | Rationale & Reference |

| Primary Hazards | Skin, eye, and respiratory irritation (inferred). | Based on the hazards of the indole and ketone chemical classes and data from a structurally similar imidazole derivative.[2][3][4][5] |

| PPE | Chemical safety goggles, face shield, nitrile gloves, lab coat. | To prevent contact with skin, eyes, and clothing.[6][7][8] |

| Handling | Use in a chemical fume hood. Avoid dust/aerosol formation. | To minimize inhalation exposure.[9] |

| Storage | Cool, dry, well-ventilated area in a tightly sealed container. | To maintain chemical stability and prevent accidental release.[9] |

| Spill Cleanup | Absorb with inert material, collect in a sealed container for hazardous waste. | To safely contain and remove the spilled material.[13][14] |

| Disposal | Treat as hazardous waste. Follow institutional and regulatory guidelines. | To ensure environmental protection and regulatory compliance.[3][16] |

Experimental Workflow Visualization

The following diagram illustrates a standard workflow for the safe handling of this compound in a laboratory setting.

Caption: Safe handling workflow for this compound.

Conclusion

While this compound holds potential for scientific advancement, it must be handled with a comprehensive understanding of its potential hazards. By implementing robust safety protocols, including the consistent use of appropriate personal protective equipment, proper engineering controls, and adherence to emergency and disposal procedures, researchers can mitigate risks and ensure a safe laboratory environment. It is the responsibility of every individual handling this and any other chemical to be informed, prepared, and diligent in their safety practices.

References

-

National Center for Biotechnology Information. Biodegradation and Biotransformation of Indole: Advances and Perspectives. [Link]

-

Personal Protective Solutions. Ketodex ‐ Ketone Resistant Chemical Gauntlet - PPE. [Link]

-

University of Tennessee Knoxville. Personal Protective Equipment (PPE). [Link]

-

University of Toronto. Chemical Spill Procedures - Environmental Health & Safety. [Link]

-

Indiana University. Spills, Leaks & Odors: Emergency Situations - Protect IU. [Link]

-

University of Auckland. Hazardous substances: Emergency response. [Link]

-

Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE). [Link]

- Google Patents.

-

Seton. Discover the Various Types of PPE for Optimal Chemical Safety. [Link]

-

Princeton University. Chemical Spill Procedures | Office of Environmental Health and Safety. [Link]

-

Bernardo Ecenarro. Recommended PPE to handle chemicals. [Link]

-

Aegis Environmental. Emergency Response To Chemical Spills. [Link]

-

MDPI. Assessment of Phenolic and Indolic Compound Removal from Aqueous Media Using Lignocellulose-Derived Surface-Modified Nanoporous Carbon Adsorbents: A Comparative Study. [Link]

-

Hardy Diagnostics. Indole Test Reagents - Kovacs, DMACA, Spot test. [Link]

-

Synerzine. Ethanone, 1-(2,4-dimethyl-5-thiazolyl)- Safety Data Sheet. [Link]

-

Australian Industrial Chemicals Introduction Scheme. Ethanone, 1-[(3R,3aR,7R,8aS)-2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5-yl]- (acetylcedrene) - Evaluation. [Link]

-

MDPI. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link]

-

ResearchGate. (PDF) Indoles and the advances in their biotechnological production for industrial applications. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Ketodex ‐ Ketone Resistant Chemical Gauntlet - PPE - Personal Protection Equipment - Hand Protection - G/KETODEX/11 [pps-ppe.com]

- 5. aksci.com [aksci.com]

- 6. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]

- 7. hsa.ie [hsa.ie]

- 8. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. synerzine.com [synerzine.com]

- 11. ehs.princeton.edu [ehs.princeton.edu]

- 12. Spills, Leaks & Odors: Emergency Situations: Emergency Management & Continuity: Protect IU: Indiana University [protect.iu.edu]

- 13. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]

- 14. Hazardous substances: Emergency response – University of Auckland [auckland.ac.nz]

- 15. keystonespill.com [keystonespill.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 1-(1,2-dimethyl-1H-indol-3-yl)ethanone: Commercial Availability, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(1,2-dimethyl-1H-indol-3-yl)ethanone, also known as 3-acetyl-1,2-dimethylindole, is a synthetic indole derivative with significant potential as a versatile building block in medicinal chemistry and materials science. The indole scaffold is a privileged structure in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities.[1] The presence of a reactive acetyl group at the 3-position and methyl groups at the 1 and 2-positions of the indole ring makes this compound a valuable precursor for the synthesis of more complex molecules targeting novel therapeutic pathways. This technical guide provides a comprehensive overview of the commercial availability, synthesis, and potential applications of this compound, designed to support researchers and professionals in drug discovery and development.

Chemical Properties and Identification

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 3-acetyl-1,2-dimethylindole, 1-(1,2-dimethylindol-3-yl)ethanone |

| CAS Number | 33022-90-1 |

| Molecular Formula | C₁₂H₁₃NO |

| Molecular Weight | 187.24 g/mol |

| InChI Key | RTIDNJAWGADXJK-UHFFFAOYSA-N |

Commercial Availability

This compound is available from several commercial chemical suppliers, catering to research and development needs. The purity and available quantities may vary between suppliers. It is recommended to request a certificate of analysis to confirm the specifications before purchase.

| Supplier | Purity | Available Quantities |

| A2B Chem | ≥ 95% | Inquire |

| CymitQuimica | Research Grade | Inquire |

| ChemicalBook | Research Grade | Inquire |

| LookChem | Research Grade | Inquire |

| BLDpharm | Research Grade | Inquire |

Safety and Handling

A comprehensive Safety Data Sheet (SDS) is available from suppliers such as A2B Chem. As a standard practice for handling chemical reagents, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Hazard Statements (based on similar compounds):

-

May cause skin irritation.

-

May cause serious eye irritation.

-

May cause respiratory irritation.

Precautionary Statements (based on similar compounds):

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash skin thoroughly after handling.

-

Use only outdoors or in a well-ventilated area.

-

Wear protective gloves/protective clothing/eye protection/face protection.

Synthesis Protocol: Friedel-Crafts Acylation of 1,2-Dimethylindole

A highly efficient method for the synthesis of this compound is the Friedel-Crafts acylation of 1,2-dimethylindole. This reaction has been reported to proceed with high regioselectivity at the C3 position, yielding the desired product in excellent yields.[2]

Experimental Protocol

Materials:

-

1,2-dimethylindole

-

Acetyl chloride

-

1,5-Diazabicyclo[4.3.0]non-5-ene (DBN)

-

Anhydrous solvent (e.g., Dichloromethane)

-

Internal standard for NMR analysis (e.g., 2,5-dimethylfuran)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 1,2-dimethylindole (1 mmol) in the chosen anhydrous solvent, add 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) as a nucleophilic catalyst.

-

Add acetyl chloride (1.2 mmol) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress using an appropriate analytical technique, such as ¹H NMR spectroscopy, with an internal standard to determine conversion.

-

Upon completion of the reaction, quench the reaction mixture.

-

Purify the crude product by silica gel column chromatography to isolate this compound.

An isolated yield of 88% has been reported for this transformation.[2]

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

Expected Spectroscopic Data:

-

¹H NMR: Signals corresponding to the two methyl groups on the indole ring, the acetyl methyl group, and the aromatic protons of the indole nucleus.

-

¹³C NMR: Resonances for the carbonyl carbon, the carbons of the indole ring, and the methyl carbons.

-

IR Spectroscopy: A characteristic strong absorption band for the carbonyl (C=O) stretching vibration.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (187.24 g/mol ).

Applications in Research and Drug Development

The indole nucleus is a key pharmacophore in a multitude of biologically active compounds.[1] Derivatives of 1-(1H-indol-1-yl)ethanone have been investigated as potent inhibitors of the CBP/EP300 bromodomain, which are epigenetic targets in the treatment of castration-resistant prostate cancer.[3] The structural features of this compound make it an attractive starting material for the synthesis of novel compounds with potential therapeutic applications.

The acetyl group at the 3-position can be readily modified through various chemical reactions, such as condensations, reductions, and halogenations, to introduce diverse functionalities. This allows for the generation of libraries of indole-based compounds for screening against various biological targets. For instance, the synthesis of indole-based chalcones, Schiff bases, and other heterocyclic systems often utilizes 3-acetylindole derivatives as key intermediates. These resulting compounds have been explored for their potential as anti-inflammatory, anticancer, and antimicrobial agents.

Caption: Potential applications of this compound in drug discovery.

Conclusion

This compound is a commercially accessible and synthetically valuable compound for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. Its straightforward synthesis and the reactivity of its functional groups provide a solid foundation for the exploration of novel chemical entities with potential therapeutic value. This guide serves as a foundational resource to facilitate its use in the laboratory and to inspire further investigation into its applications.

References

-

Movassaghi, M., & Schmidt, M. A. (2007). Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. Organic Letters, 9(10), 1959–1962. [Link]

-

Xiang, Q., et al. (2018). Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer. European Journal of Medicinal Chemistry, 147, 238-252. [Link]

Sources

Methodological & Application

Fischer indole synthesis for substituted indole derivatives like 1-(1,2-dimethyl-1H-indol-3-yl)ethanone

Application Note & Protocol

Topic: Fischer Indole Synthesis: A Strategic Approach to Substituted Indole Derivatives for Pharmaceutical Research

Focus Molecule: 1-(1,2-dimethyl-1H-indol-3-yl)ethanone

Executive Summary: The Enduring Relevance of the Fischer Indole Synthesis

Since its discovery in 1883 by Emil Fischer, the Fischer indole synthesis has remained a cornerstone of heterocyclic chemistry.[1][2][3] It provides a powerful and versatile pathway to the indole scaffold, a privileged structure found in a vast array of natural products, pharmaceuticals, and agrochemicals. The indole core is central to the biological activity of molecules ranging from the neurotransmitter serotonin to the anti-migraine triptan class of drugs and anticancer alkaloids.[1] This guide provides an in-depth exploration of the Fischer indole synthesis, moving beyond a simple recitation of steps to explain the underlying mechanistic principles and strategic considerations. We will detail a validated, two-step protocol for the synthesis of a substituted indole, this compound, demonstrating the Fischer reaction's role in creating a core structure followed by its functionalization—a common paradigm in drug development.

The Core Reaction Mechanism: An Orchestrated Cascade

The Fischer indole synthesis is a robust, acid-catalyzed reaction that transforms an arylhydrazine and a suitable aldehyde or ketone into an indole.[4][5] The reaction is not a simple condensation but a sophisticated sequence of equilibria and rearrangements. Understanding this mechanism is critical for troubleshooting, optimization, and adapting the reaction to new substrates. The process unfolds through several key stages:[1][6][7]

-

Hydrazone Formation: The reaction begins with the acid-catalyzed condensation of an arylhydrazine with a carbonyl compound to form an arylhydrazone. This is a reversible reaction, and the equilibrium can be driven forward by removing the water formed.

-

Tautomerization: The resulting hydrazone tautomerizes to its more reactive enamine isomer, often referred to as an 'ene-hydrazine'. This step is crucial as it sets the stage for the key bond-forming event.

-

[2][2]-Sigmatropic Rearrangement: The protonated ene-hydrazine undergoes a concerted, irreversible[2][2]-sigmatropic rearrangement, analogous to a Cope rearrangement.[1][6] This is the rate-determining step where the crucial C-C bond is formed, and the N-N bond is cleaved, yielding a di-imine intermediate.[7]

-

Aromatization & Cyclization: The intermediate undergoes rearomatization of the six-membered ring, followed by an intramolecular nucleophilic attack by the terminal nitrogen onto one of the imine carbons, forming a five-membered heterocyclic aminal.

-

Ammonia Elimination: Under the acidic conditions, the aminal readily eliminates a molecule of ammonia (NH₃), which is accompanied by a final tautomerization to restore the aromaticity of the newly formed indole ring.

Synthetic Workflow: From Core Synthesis to Functionalization

The synthesis of this compound is an excellent case study in multi-step organic synthesis. It is most efficiently achieved in two distinct stages:

-

Part A: Fischer Indole Synthesis to construct the core 1,2-dimethyl-1H-indole ring system.

-

Part B: Friedel-Crafts Acylation to introduce the acetyl group at the electron-rich C3 position.

This strategic division allows for optimization of each transformation independently and is a common approach in the synthesis of complex pharmaceutical intermediates.

Experimental Protocols

Part A: Synthesis of 1,2-Dimethyl-1H-indole

This protocol utilizes the Fischer indole synthesis to construct the core heterocyclic system from commercially available starting materials. The choice of a Brønsted acid like polyphosphoric acid (PPA) or a mixture of acetic and sulfuric acid is common for this cyclization.

Table 1: Reagents for Part A

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| N-Methylphenylhydrazine | C₇H₁₀N₂ | 122.17 | 10.0 g | 81.85 | 1.0 |

| Propionaldehyde | C₃H₆O | 58.08 | 5.2 g (6.5 mL) | 89.53 | 1.1 |

| Glacial Acetic Acid | C₂H₄O₂ | 60.05 | 100 mL | - | Solvent |

| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 5 mL | - | Catalyst |

Protocol:

-

Safety First: Conduct all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves. Concentrated acids are highly corrosive.

-

Reaction Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Hydrazone Formation (In Situ): To the flask, add glacial acetic acid (100 mL) and N-methylphenylhydrazine (10.0 g, 81.85 mmol). Begin stirring to dissolve.

-

Carefully add propionaldehyde (5.2 g, 89.53 mmol) dropwise to the stirred solution at room temperature. An exotherm may be observed. The formation of the hydrazone occurs in situ.

-

Catalyst Addition: After the addition is complete, slowly and carefully add concentrated sulfuric acid (5 mL) to the mixture. The addition is highly exothermic; consider using an ice bath to maintain control.

-

Cyclization: Heat the reaction mixture to reflux (approximately 110-120 °C) using a heating mantle. Maintain the reflux for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase).

-

Workup - Quenching: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Carefully and slowly pour the dark reaction mixture into a beaker containing 500 mL of ice-cold water with stirring. This will neutralize the bulk of the acid and precipitate the crude product.

-

Workup - Neutralization & Extraction: Neutralize the aqueous suspension by slowly adding a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 1,2-dimethyl-1H-indole.

-

Purification: The crude product can be purified by flash column chromatography on silica gel or by vacuum distillation to yield the pure product as an oil or low-melting solid.

Part B: Friedel-Crafts Acylation to Yield this compound

This protocol employs a Lewis acid-mediated acylation at the C3 position of the indole, which is the most nucleophilic site. Using a mild Lewis acid like diethylaluminum chloride can provide high selectivity and yield without requiring protection of the indole nitrogen.[8]

Table 2: Reagents for Part B

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 1,2-Dimethyl-1H-indole | C₁₀H₁₁N | 145.20 | 5.0 g | 34.43 | 1.0 |

| Acetyl Chloride | C₂H₃ClO | 78.50 | 2.9 g (2.6 mL) | 36.92 | 1.07 |

| Diethylaluminum Chloride | (C₂H₅)₂AlCl | 120.59 | 38 mL (1.0 M in hexanes) | 38.00 | 1.1 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | - | Solvent |

Protocol:

-

Safety First: This reaction must be performed under an inert atmosphere (e.g., Nitrogen or Argon) as organoaluminum reagents are pyrophoric and water-sensitive. Use oven-dried glassware and syringe/cannula techniques for transfers.

-

Reaction Setup: Equip a 250 mL three-neck, oven-dried round-bottom flask with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum.

-

Initial Solution: Dissolve 1,2-dimethyl-1H-indole (5.0 g, 34.43 mmol) in anhydrous dichloromethane (100 mL) under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

-

Lewis Acid Addition: Slowly add diethylaluminum chloride (38 mL of a 1.0 M solution in hexanes, 38.00 mmol) to the stirred indole solution via syringe over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Acylating Agent Addition: In a separate, dry flask, prepare a solution of acetyl chloride (2.9 g, 36.92 mmol) in 20 mL of anhydrous DCM. Add this solution dropwise via syringe to the reaction mixture at 0 °C over 20 minutes.

-

Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC.

-

Workup - Quenching: Once the reaction is complete, cool the flask back to 0 °C. Quench the reaction by very slowly and carefully adding 50 mL of a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) or 1 M HCl. This will hydrolyze the aluminum complexes. Caution: Gas evolution (ethane) will occur.

-

Workup - Extraction: Stir the biphasic mixture vigorously for 30 minutes until the layers become clear. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 50 mL).

-

Drying and Concentration: Combine the organic layers, wash with saturated NaHCO₃ solution (1 x 50 mL) followed by brine (1 x 50 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford this compound as a crystalline solid.

Troubleshooting & Optimization

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low Yield in Part A | Incomplete reaction: Insufficient heating time or catalyst activity. Side reactions: Electron-donating groups can promote N-N bond cleavage.[9] Product decomposition: The indole product may be sensitive to strong acid.[9] | Optimize conditions: Increase reflux time or try a different acid catalyst (e.g., ZnCl₂, BF₃·OEt₂).[1][6] Use milder conditions: Consider using acetic acid alone or at a lower temperature for sensitive substrates. Neutralize the acid promptly during workup.[9] |

| Mixture of Regioisomers (with unsymmetrical ketones) | The reaction can proceed through two different enamine intermediates, leading to a mixture of indole products. | Control the conditions: Weaker acids and lower temperatures often favor the kinetic product (from the more substituted enamine), while stronger acids and higher temperatures can lead to the thermodynamic product.[9][10] |

| Dark, Tarry Mixture | Polymerization/Decomposition: Overheating or using an excessively strong acid can cause decomposition of starting materials or products. Oxidation: Indoles can be susceptible to air oxidation, especially under harsh conditions. | Reduce temperature/acid strength: Perform small-scale optimization experiments to find the ideal conditions.[9] Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere to minimize oxidative side reactions.[9] |